molecular formula C10H15ClFNO B1525616 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride CAS No. 1354952-91-2

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

Cat. No.: B1525616
CAS No.: 1354952-91-2
M. Wt: 219.68 g/mol
InChI Key: ICWASBIKHAPQIB-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride (CAS 1354952-91-2) is a chemical compound supplied as an organic building block for research and development purposes . With the molecular formula C10H15ClFNO and a molecular weight of 219.68 g/mol, this compound is a key synthetic intermediate for researchers in medicinal chemistry . The structural motif of a 2-amino alcohol substituted with a fluorophenyl group is significant in pharmaceutical research. Compounds with this general structure are investigated as potential secondary amines for the treatment of conditions like hypoglycemia and obesity, acting through mechanisms that may include inhibitory effects on spontaneous platelet aggregation . The fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access analytical data, including NMR, HPLC, and LC-MS documentation, to support their work .

Properties

IUPAC Name

2-amino-1-(2-fluorophenyl)butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-2-9(12)10(13)7-5-3-4-6-8(7)11;/h3-6,9-10,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWASBIKHAPQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-91-2
Record name Benzenemethanol, α-(1-aminopropyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Classical Chemical Synthesis Approach

General Synthetic Route

The classical preparation typically starts from substituted benzene derivatives bearing fluorine substituents and involves multi-step reactions including halogenation, nucleophilic substitution, and hydrolysis to introduce the amino and hydroxyl functional groups on the butan-1-ol backbone.

  • Starting Materials: 2-fluorophenyl derivatives, often halogenated or nitrile-substituted aromatic compounds.
  • Key Reagents: Acetonitrile or other nitriles, chlorine gas, hydrochloric acid, and bases for neutralization.
  • Reaction Conditions: Controlled temperature (often 15°C for halogenation), stirring, and reflux during hydrolysis.

Representative Process (Adapted from 2-Amino-1-butanol Synthesis Patent)

A related process for 2-amino-1-butanol hydrochloride involves:

  • Reacting l-butene with acetonitrile in the presence of chlorine gas at approximately 15°C.
  • The nitrile compound is used in stoichiometric to excess amounts, serving partially as a solvent.
  • After halogenation, the reaction mixture undergoes hydrolysis by adding water and hydrochloric acid, often in a two-step process to improve yield:
    • First half hydrolysis at low temperature (ice water).
    • Removal of excess nitrile and by-products by distillation.
    • Second half hydrolysis under reflux with mineral acid.
  • The product is isolated by distillation under reduced pressure and purified as the hydrochloride salt.
  • Yields reported for related amino alcohols are around 35%, with purity approximately 92%.
Step Conditions/Notes Outcome
Halogenation l-Butene + acetonitrile + Cl2 at 15°C Formation of chlorinated intermediate
Hydrolysis (2-step) Ice water stirring + distillation + reflux with HCl Conversion to amino alcohol hydrochloride
Purification Distillation under reduced pressure 2-amino-1-butanol hydrochloride (35% yield, 92% purity)

This method is commercially attractive due to inexpensive and readily available starting materials derived from petroleum cracked gases.

Biocatalytic and Enzymatic Cascade Synthesis

Recent advances in biocatalysis offer sustainable and enantioselective routes to chiral amino alcohols structurally related to 2-Amino-1-(2-fluorophenyl)butan-1-ol.

Enzymatic Conversion of l-Phenylalanine to Chiral 1,2-Amino Alcohols

  • l-Phenylalanine is converted into optically pure 1-phenylethane-1,2-diol via a four-step biocatalytic cascade involving tyrosine ammonia lyase and epoxide hydrolase enzymes.
  • Subsequent enzymatic cascades convert the diol intermediate into either:
    • 2-phenylglycinol (an amino alcohol) via an interconnected two-step cascade involving alcohol dehydrogenase and ω-transaminase.
    • Phenylethanolamine via a disconnected two-step cascade involving alcohol oxidase and amine dehydrogenase.
  • These processes achieve high yields (70-92%) and excellent enantiomeric excess (>99% ee), demonstrating high stereoselectivity and sustainability.
  • Although these examples are for phenyl-substituted amino alcohols, similar enzymatic strategies could be adapted for fluorophenyl derivatives by using appropriately substituted substrates and enzymes.
Stage Enzymes Involved Yield (%) Enantiomeric Excess (ee) Notes
l-Phenylalanine to diol Tyrosine ammonia lyase, epoxide hydrolase 70–75 98–99% Chiral diol intermediate
Diol to 2-phenylglycinol Alcohol dehydrogenase, ω-transaminase 81 >99.4% One-pot interconnected cascade
Diol to phenylethanolamine Alcohol oxidase, amine dehydrogenase 92 >99.9% One-pot disconnected cascade

Synthetic Variations and Reaction Conditions

  • Solvents: Ethanol, dimethylformamide (DMF), and water are commonly used.
  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps; bases such as sodium bicarbonate and cesium carbonate for neutralization.
  • Reagents: Dimethyl carbonate (DMC), DABCO, and other organic bases may be involved in intermediate steps.
  • Temperature: Reactions are conducted under mild to moderate temperatures (room temperature to reflux conditions) depending on the step.
  • Workup: Typically involves neutralization, extraction, and purification by distillation or crystallization.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Classical Chemical Synthesis Halogenation → Hydrolysis → Purification Commercially viable, uses cheap feedstocks Moderate yield (~35%), by-products
Enzymatic Biocatalysis Multi-step enzyme cascades from amino acids High enantioselectivity, sustainable Requires enzyme availability, substrate specificity
Hybrid Synthetic Routes Combination of chemical and enzymatic steps Potential for improved yield and selectivity Complexity in process integration

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-fluorophenylbutanone, while reduction can produce various amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic properties. It serves as a precursor in the development of drugs targeting various biological pathways. Its unique fluorinated structure enhances binding affinity to specific receptors, making it a candidate for further pharmacological studies .

Biochemical Probes

In biological research, 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is investigated as a biochemical probe. Its interactions with enzymes and metabolic pathways are studied to understand its role in cellular processes and disease mechanisms. The presence of fluorine atoms may improve selectivity and potency in enzyme inhibition assays .

Industrial Applications

The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow for modifications that can lead to new materials with desirable characteristics for industrial applications .

Case Study 1: Enzyme Interaction Studies

A study investigated the binding affinity of this compound to various enzymes. The results indicated significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .

Case Study 2: Pharmacological Profiling

In pharmacological profiling, researchers assessed the compound's effects on different biological systems. The findings demonstrated that the compound exhibited notable activity against certain cancer cell lines, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are primarily differentiated by their aromatic substituents, carbon chain lengths, and functional groups. Below is a comparative analysis based on evidence from synthesis protocols, commercial listings, and pharmacopeial standards:

Table 1: Structural Comparison of Key Compounds
Compound Name CAS Number Key Features Source Reference
2-Amino-1-(2-fluorophenyl)butan-1-ol HCl Not provided 4-carbon chain (butan-1-ol), 2-fluorophenyl, amino group, HCl salt
2-Amino-1-(2-fluorophenyl)ethanone HCl 456-00-8 2-carbon chain (ethanone), 2-fluorophenyl, ketone group, HCl salt
Midodrine HCl (2-Amino-1-(2,5-dimethoxyphenyl)ethanol) 3600-87-1 2-carbon chain (ethanol), 2,5-dimethoxyphenyl, amino group, HCl salt
2-Amino-1-(2-hydroxyphenyl)ethanone HCl 72481-17-5 2-carbon chain (ethanone), 2-hydroxyphenyl, amino group, HCl salt
Key Observations:

Chain Length and Functional Groups: The target compound’s butan-1-ol chain (4 carbons) distinguishes it from shorter-chain analogs like ethanone (2 carbons) or ethanol (2 carbons) derivatives. The hydroxyl group in butan-1-ol may influence solubility and hydrogen-bonding interactions compared to ketones or ethers. Midodrine HCl (ethanol backbone) is a clinically used vasoconstrictor, suggesting that chain length and substituents critically affect biological activity .

Aromatic Substituents :

  • The 2-fluorophenyl group in the target compound contrasts with dimethoxyphenyl (Midodrine), hydroxyphenyl (), or unsubstituted phenyl groups in other analogs. Fluorine’s electron-withdrawing properties may enhance metabolic stability or binding affinity compared to methoxy or hydroxyl groups .

This suggests that fluorinated analogs may require specialized halogenation or protection-deprotection strategies.

Similarity Scores and Commercial Relevance

provides similarity scores for compounds structurally related to 2-Amino-1-(2-fluorophenyl)ethanone HCl (similarity = 0.94 to an unspecified reference).

  • 2-Amino-1-(p-tolyl)ethan-1-one HCl (similarity = 0.78): Substitution with a methyl group instead of fluorine highlights the role of halogenation in modulating properties .
  • 2-Aminoacetophenone HCl (similarity = 0.78): Lacks fluorine, underscoring the importance of halogenated aromatic rings in specificity .

Regulatory and Commercial Status

  • Midodrine HCl, a related ethanol derivative, is listed in pharmacopeial standards (USP/EP), indicating established quality control protocols .

Biological Activity

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a butanol moiety, and a fluorinated phenyl group. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a subject of pharmacological research. Its structural similarity to neurotransmitters like gamma-aminobutyric acid (GABA) suggests potential interactions with GABA receptors, which could lead to various therapeutic effects.

The mechanism of action for this compound is primarily related to its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Interaction : The compound has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways, which may elucidate its role in various biological processes.
  • Receptor Modulation : Its structural components allow for hydrogen bonding and electrostatic interactions that enhance binding affinity to GABA receptors, potentially leading to anxiolytic or anticonvulsant effects.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Research Findings and Case Studies

A review of relevant literature provides insights into the biological activity of this compound:

StudyFindings
Budziak et al. (2019)Explored fluorescence and biological activity in derivatives similar to this compound, suggesting potential applications in drug development.
MDPI Review (2021)Discussed various synthetic approaches for related compounds exhibiting antitumor activity against human cancer cell lines .
BenchChem AnalysisIdentified the compound's role as a biochemical probe for studying enzyme interactions and its potential therapeutic properties.

Q & A

Q. What are the established synthetic routes for 2-amino-1-(2-fluorophenyl)butan-1-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or multi-step nucleophilic substitution. For example:
  • Route 1 : React 2-fluorophenylbutan-1-one with ammonia under catalytic hydrogenation (e.g., H₂/Pd-C) to form the amine intermediate, followed by HCl treatment to isolate the hydrochloride salt .
  • Route 2 : Use a Friedel-Crafts acylation to introduce the fluorophenyl group, followed by hydroxylamine reduction and acidification (e.g., HCl gas in ethanol) .
  • Critical Parameters : Temperature (>80°C for reductive amination) and solvent polarity (e.g., ethanol vs. THF) significantly impact intermediate stability and final yield.

Q. How is the hydrochloride salt purified, and what analytical techniques validate its purity?

  • Methodological Answer :
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) is standard. For chiral purity, use chiral column chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Analytical Validation :
  • NMR : Confirm the presence of the 2-fluorophenyl group (¹⁹F NMR δ: -110 to -120 ppm) and amine proton integration .
  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>98%) .

Q. What are the key structural features influencing its stability under storage conditions?

  • Methodological Answer :
  • The fluorophenyl group enhances electron-withdrawing effects, increasing susceptibility to hydrolysis. Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent degradation .
  • Accelerated Stability Testing : Conduct at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., deaminated or oxidized derivatives) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what chiral catalysts are effective?

  • Methodological Answer :
  • Kinetic Resolution : Use Pseudomonas cepacia lipase (PCL) with vinyl acetate in tert-butyl methyl ether to selectively acetylate the (R)-enantiomer .
  • Chiral Chromatography : Employ a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine; retention times vary by ~2 min for enantiomers .

Q. What computational strategies predict its biological interactions, particularly with CNS targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to monoamine transporters (e.g., serotonin transporter). The 2-fluorophenyl group shows strong hydrophobic interactions with Phe341 and Tyr176 residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex; RMSD <2 Å indicates stable binding .

Q. How do conflicting spectral data (e.g., ¹H NMR shifts) arise in structural characterization, and how are they resolved?

  • Methodological Answer :
  • Conflict Source : Rotameric equilibria of the butanol chain cause splitting in ¹H NMR. Low-temperature NMR (-40°C in CD₃OD) simplifies splitting by slowing rotation .
  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing NH₃⁺ protons from solvent peaks) .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary between 40–75% across studies?

  • Methodological Answer :
  • Key Variables :

Reduction Efficiency : NaBH₄ (70% yield) vs. LiAlH₄ (55% yield) in amine intermediate synthesis .

Acidification Method : HCl gas (higher purity) vs. aqueous HCl (risk of hydrolysis; 10–15% yield loss) .

  • Mitigation : Optimize stoichiometry (1.2 eq. HCl) and add dropwise at 0°C to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
Reactant of Route 2
2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

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